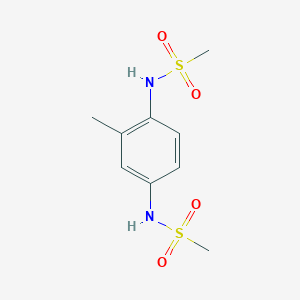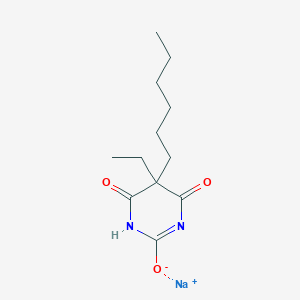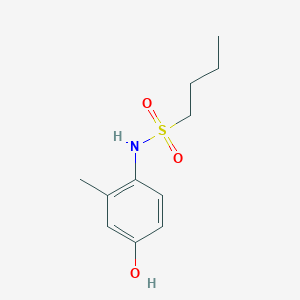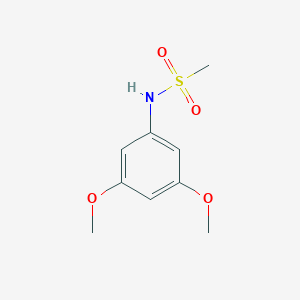![molecular formula C14H12ClNO4S B229785 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid, also known as N-(5-chloro-2-methylphenyl)-4-sulfamoylbenzoic acid, is a chemical compound that belongs to the class of sulfonamides. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
作用机制
The mechanism of action of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase. This enzyme is involved in the regulation of pH in many tissues, including the kidneys, lungs, and brain. By inhibiting this enzyme, 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid may alter the pH of these tissues, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid have been extensively studied. It has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, it has been shown to have antitumor activity against various types of cancer cells. Furthermore, it has been investigated as a potential anti-inflammatory agent, with some studies suggesting that it may reduce inflammation by inhibiting the activity of cyclooxygenase-2.
实验室实验的优点和局限性
One of the main advantages of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of various microorganisms. In addition, its potential applications in medicinal chemistry and pharmaceuticals make it a valuable compound for drug discovery and development.
One of the limitations of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is its potential toxicity. Some studies have suggested that it may have adverse effects on the liver and kidneys, especially at high doses. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for research on 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid. One area of interest is its potential applications in cancer therapy. Several studies have shown that it has antitumor activity against various types of cancer cells, and further research is needed to determine its efficacy in vivo.
Another area of interest is its potential applications in the treatment of infectious diseases. Its broad-spectrum antimicrobial activity makes it a promising candidate for the development of new antibiotics.
Finally, further studies are needed to elucidate the mechanism of action of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid. This will help to better understand its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
In conclusion, 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Its broad-spectrum antimicrobial activity, antitumor activity, and potential anti-inflammatory properties make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 5-chloro-2-methylaniline in the presence of sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The yield of this reaction is typically around 70%.
科学研究应用
4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that is involved in many physiological processes.
属性
分子式 |
C14H12ClNO4S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
4-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-5-11(15)8-13(9)16-21(19,20)12-6-3-10(4-7-12)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI 键 |
CGSDIPDBTOCGAM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)
![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229718.png)



![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)

![N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)